molecular formula C23H20N2O5 B12844193 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxypyridin-2-yl)propanoic acid

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxypyridin-2-yl)propanoic acid

Cat. No.: B12844193
M. Wt: 404.4 g/mol
InChI Key: RASSGGAJLFMAQR-NRFANRHFSA-N
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxypyridin-2-yl)propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, a hydroxypyridine moiety, and a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxypyridin-2-yl)propanoic acid typically involves multiple steps:

    Fmoc Protection:

    Formation of the Propanoic Acid Backbone: This can be achieved through various organic synthesis techniques, such as aldol condensation or Michael addition.

    Introduction of the Hydroxypyridine Moiety: This step involves the coupling of the hydroxypyridine group to the propanoic acid backbone, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using automated peptide synthesizers or continuous flow reactors to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxypyridine moiety can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the carboxylic acid to an alcohol.

    Substitution: The Fmoc group can be removed under basic conditions to expose the amine group for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Piperidine or other secondary amines for Fmoc deprotection.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

    Peptide Synthesis: The Fmoc group is commonly used in solid-phase peptide synthesis to protect amine groups.

    Ligand Design: The hydroxypyridine moiety can act as a ligand in coordination chemistry.

Biology

    Enzyme Inhibition: Compounds with hydroxypyridine groups can act as enzyme inhibitors.

    Drug Development: Potential use in developing pharmaceuticals due to its unique structural features.

Medicine

    Therapeutic Agents:

Industry

    Material Science: Use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxypyridin-2-yl)propanoic acid depends on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid: Similar structure but with a hydroxyphenyl group instead of hydroxypyridine.

    (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxybenzyl)propanoic acid: Similar structure but with a hydroxybenzyl group.

Uniqueness

The presence of the hydroxypyridine moiety in (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxypyridin-2-yl)propanoic acid provides unique chemical properties, such as enhanced coordination ability and potential biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C23H20N2O5

Molecular Weight

404.4 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-oxo-1H-pyridin-2-yl)propanoic acid

InChI

InChI=1S/C23H20N2O5/c26-15-9-10-24-14(11-15)12-21(22(27)28)25-23(29)30-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-11,20-21H,12-13H2,(H,24,26)(H,25,29)(H,27,28)/t21-/m0/s1

InChI Key

RASSGGAJLFMAQR-NRFANRHFSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=O)C=CN4)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=O)C=CN4)C(=O)O

Origin of Product

United States

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